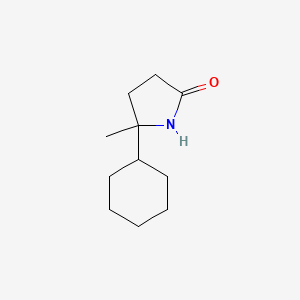

5-Cyclohexyl-5-methyl-2-pyrrolidinone

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

6139-31-7 |

|---|---|

Molecular Formula |

C11H19NO |

Molecular Weight |

181.27 g/mol |

IUPAC Name |

5-cyclohexyl-5-methylpyrrolidin-2-one |

InChI |

InChI=1S/C11H19NO/c1-11(8-7-10(13)12-11)9-5-3-2-4-6-9/h9H,2-8H2,1H3,(H,12,13) |

InChI Key |

MOZWSOGYOUQJSF-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC(=O)N1)C2CCCCC2 |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Cyclohexyl 5 Methyl 2 Pyrrolidinone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of 5-Cyclohexyl-5-methyl-2-pyrrolidinone. The presence of a stereocenter at the C5 position introduces significant complexity and information into the spectra.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their functional groups. Due to the chiral center at C5, the geminal protons on the pyrrolidinone ring (at C3 and C4) are diastereotopic and thus chemically non-equivalent, leading to more complex splitting patterns than would be seen in an achiral analogue.

The chemical shifts in NMR spectroscopy are sensitive to the electronic environment of each nucleus. For this compound, the electron-withdrawing effect of the carbonyl group and the nitrogen atom significantly influences the shifts of adjacent nuclei in the pyrrolidinone ring.

¹H NMR Spectral Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.5-8.0 | br s | 1H | N-H |

| ~2.4-2.2 | m | 2H | H-3 |

| ~1.9-1.7 | m | 2H | H-4 |

| ~1.7-0.9 | m | 11H | Cyclohexyl-H |

¹³C NMR Spectral Data (Predicted)

| Chemical Shift (δ, ppm) | Carbon Assignment |

|---|---|

| ~178 | C=O (C2) |

| ~65 | Quaternary C (C5) |

| ~45 | Cyclohexyl-CH |

| ~35 | CH₂ (C3) |

| ~28 | CH₃ |

| ~26-24 | Cyclohexyl-CH₂ |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the H-3 and H-4 protons of the pyrrolidinone ring. It would also reveal the complete coupling network within the cyclohexyl ring, confirming its structure.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique maps protons to the carbon atoms to which they are directly attached. Each CH, CH₂, and CH₃ group will produce a correlation peak, allowing for the direct assignment of carbon signals based on the already assigned proton signals. For instance, the signal at ~1.2 ppm would correlate with the carbon signal at ~28 ppm, assigning them to the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds), which is critical for piecing together the molecular skeleton. Key HMBC correlations for this molecule would include:

Correlations from the methyl protons (~1.2 ppm) to the quaternary carbon C5 (~65 ppm) and the ring carbon C4 (~20 ppm).

Correlations from the N-H proton to the carbonyl carbon C2 (~178 ppm) and C5 (~65 ppm).

Correlations from the cyclohexyl protons to the C5 carbon, definitively linking the ring systems.

The C5 carbon in this compound is a chiral center as it is bonded to four different groups (a methyl group, a cyclohexyl group, C4 of the pyrrolidinone ring, and the nitrogen atom). This chirality renders the molecule asymmetric. masterorganicchemistry.com

A significant consequence of this asymmetry is the phenomenon of diastereotopicity. nih.gov The two protons on the C3 methylene (B1212753) group are diastereotopic, as are the two protons on the C4 methylene group. masterorganicchemistry.comnih.gov This is because replacing either proton with another group (e.g., deuterium) would result in the formation of a diastereomer. masterorganicchemistry.com

In the ¹H NMR spectrum, diastereotopic protons are chemically non-equivalent and will therefore have different chemical shifts. chemistrysteps.com Instead of a simple triplet for the C3 protons, one would expect to see two separate, complex multiplets. Each of these protons would couple to its geminal partner and to the adjacent diastereotopic protons on C4, leading to a highly complex region in the spectrum. The analysis of these complex splitting patterns can provide valuable information about the conformation of the pyrrolidinone ring. youtube.com

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and can provide structural information based on its fragmentation patterns.

HRMS is a crucial technique for determining the precise molecular formula of a compound. It measures the mass-to-charge ratio (m/z) to a very high degree of accuracy. For this compound, the molecular formula is C₁₁H₁₉NO.

The theoretical exact mass can be calculated using the masses of the most abundant isotopes:

C: 12.000000

H: 1.007825

N: 14.003074

O: 15.994915

Calculated Exact Mass: (11 * 12.000000) + (19 * 1.007825) + (1 * 14.003074) + (1 * 15.994915) = 181.146664

An HRMS experiment would be expected to yield a measured mass that matches this theoretical value to within a few parts per million (ppm), unequivocally confirming the elemental composition of the molecule.

ESI and MALDI are "soft" ionization techniques that cause minimal fragmentation, making them ideal for determining the molecular weight of the intact molecule.

Electrospray Ionization (ESI-MS): This is a highly common technique for polar molecules like lactams. In positive ion mode, the molecule would be expected to be detected primarily as the protonated molecular ion, [M+H]⁺, at an m/z value corresponding to its molecular weight plus the mass of a proton. For this compound, this would appear at m/z ≈ 182.1545. Adducts with other cations, such as sodium ([M+Na]⁺), might also be observed.

Matrix-Assisted Laser Desorption/Ionization (MALDI-MS): While more commonly used for much larger molecules like proteins, MALDI can also be used for smaller organic molecules. The compound would be co-crystallized with a matrix material, and a laser pulse would be used to desorb and ionize the analyte. Similar to ESI, the primary ion observed would typically be the protonated molecule [M+H]⁺. The choice between ESI and MALDI often depends on the sample properties and the desired information, with ESI generally being more common for small molecules in solution. researchgate.net

Elucidation of Fragmentation Pathways and Product Ion Spectroscopy

The primary fragmentation of the pyrrolidinone ring, a cyclic amide, is anticipated to involve alpha-cleavage adjacent to the carbonyl group. This would lead to the loss of the carbonyl group as carbon monoxide (CO), a common fragmentation pattern for cyclic ketones and lactams. Another significant fragmentation pathway would likely involve the cleavage of the bond between the cyclohexyl group and the pyrrolidinone ring.

Furthermore, the substituents on the C5 carbon, the cyclohexyl and methyl groups, will influence the fragmentation pattern. The loss of the methyl group (CH3) would result in a fragment ion with a mass-to-charge ratio (m/z) of M-15. The loss of the cyclohexyl group (C6H11) would lead to a significant fragment at m/z M-83. Fragmentation of the cyclohexyl ring itself, through the loss of ethylene (B1197577) (C2H4) or other small neutral molecules, is also a plausible pathway, characteristic of cycloalkanes. slideshare.net

Table 1: Predicted Fragmentation Pathways for this compound

| Fragment Ion | Proposed Structure/Loss | Predicted m/z |

| [M]+ | Molecular Ion | 181 |

| [M-CH3]+ | Loss of a methyl radical | 166 |

| [M-CO]+ | Loss of carbon monoxide | 153 |

| [M-C6H11]+ | Loss of a cyclohexyl radical | 98 |

| [C6H11]+ | Cyclohexyl cation | 83 |

This table is based on theoretical fragmentation patterns and not on experimental data.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a powerful tool for the identification of functional groups within a molecule. For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its lactam and cycloalkane moieties. pressbooks.publibretexts.orgudel.edu

A strong and prominent absorption band is predicted in the region of 1670-1700 cm⁻¹ due to the C=O stretching vibration of the five-membered lactam ring. The exact position of this band is influenced by ring strain. The N-H stretching vibration of the secondary amide within the lactam ring is expected to produce a broad absorption band in the range of 3200-3400 cm⁻¹. The presence of hydrogen bonding can influence the shape and position of this peak.

The cyclohexyl and methyl groups will contribute to absorptions in the C-H stretching region. Strong bands between 2850 and 2960 cm⁻¹ are characteristic of the sp³ C-H stretching vibrations of the cyclohexyl and methyl groups. libretexts.org Additionally, C-H bending vibrations for the CH₂ groups of the cyclohexyl ring are expected in the 1440-1465 cm⁻¹ region.

Table 2: Predicted IR and FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H (Lactam) | Stretch | 3200-3400 | Medium-Strong, Broad |

| C-H (Cyclohexyl, Methyl) | Stretch | 2850-2960 | Strong |

| C=O (Lactam) | Stretch | 1670-1700 | Strong |

| C-H (CH₂) | Bend | 1440-1465 | Medium |

| C-N | Stretch | 1200-1300 | Medium |

This table is based on characteristic infrared absorption frequencies for the functional groups present and not on experimental data.

Elemental Analysis (CHN) for Compound Purity and Stoichiometry

Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in a compound, which is crucial for confirming its empirical and molecular formula. nih.govelementar.comlibretexts.org For a compound with the chemical formula C₁₁H₁₉NO, the theoretical elemental composition can be calculated. This analytical technique is fundamental for verifying the purity and stoichiometry of a synthesized compound. rsc.org The experimentally determined values are expected to be in close agreement with the calculated theoretical values, typically within a ±0.4% margin, for a pure sample. nih.gov

Table 3: Theoretical Elemental Analysis of this compound (C₁₁H₁₉NO)

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

| Carbon | C | 12.01 | 11 | 132.11 | 72.88 |

| Hydrogen | H | 1.008 | 19 | 19.152 | 10.57 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 7.73 |

| Oxygen | O | 16.00 | 1 | 16.00 | 8.83 |

| Total | 181.272 | 100.00 |

This table presents the calculated theoretical elemental composition.

Computational and Theoretical Investigations of 5 Cyclohexyl 5 Methyl 2 Pyrrolidinone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, or approximations of it, these methods can elucidate electron distribution, molecular orbital energies, and other electronic parameters that govern a molecule's stability and reactivity.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure of molecules. DFT studies on a molecule like 5-Cyclohexyl-5-methyl-2-pyrrolidinone would typically involve calculations of its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Ionization Potential | 6.5 eV |

| Electron Affinity | -1.2 eV |

| Electronegativity | 2.65 eV |

| Chemical Hardness | 3.85 eV |

Note: The data in this table is representative and based on typical values for similar organic molecules. Actual values would require specific DFT calculations for this compound.

Conformational Analysis and Exploration of Energy Landscapes

The three-dimensional structure of a molecule is critical to its biological activity. This compound, with its flexible cyclohexyl ring and stereocenter at the 5-position of the pyrrolidinone ring, can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and determine their relative energies.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques build upon the foundational knowledge of a molecule's electronic and conformational properties to predict its interactions with other molecules, particularly biological targets.

Molecular Docking Studies of Pyrrolidinone Interactions with Target Molecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jbcpm.com In the context of drug discovery, docking is used to predict how a small molecule, such as this compound, might bind to the active site of a target protein.

The process involves preparing the 3D structures of both the ligand (the pyrrolidinone derivative) and the receptor (the target protein) and then using a scoring function to evaluate the binding affinity of different poses. Studies on various pyrrolidinone derivatives have shown their potential to interact with a range of biological targets, including enzymes and receptors. mdpi.comnih.govmdpi.comresearchgate.net For this compound, docking studies could explore its potential to bind to targets where other pyrrolidinone-containing molecules have shown activity. The cyclohexyl and methyl groups would be expected to engage in hydrophobic interactions within the binding pocket, while the carbonyl group of the lactam could act as a hydrogen bond acceptor.

Table 2: Representative Molecular Docking Results for a Pyrrolidinone Derivative with a Hypothetical Kinase Target

| Parameter | Value |

| Binding Affinity | -8.5 kcal/mol |

| Hydrogen Bond Interactions | Carbonyl oxygen with backbone NH of Valine |

| Hydrophobic Interactions | Cyclohexyl ring with Leucine and Isoleucine residues |

| van der Waals Contacts | Methyl group with Alanine residue |

Note: This data is illustrative of typical docking results and does not represent a specific study on this compound.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the conformational changes and intermolecular interactions in a simulated environment that mimics physiological conditions.

In Silico Predictions and Virtual Screening Methodologies for Pyrrolidinone Derivatives

The vastness of chemical space necessitates the use of computational filters to identify promising drug candidates from large libraries of virtual compounds. In silico prediction and virtual screening are indispensable tools in modern drug discovery. nih.govgsconlinepress.commdpi.com

Pyrrolidinone derivatives, as a class of compounds, have been the subject of virtual screening campaigns to identify potential inhibitors for various enzymes and modulators for receptors. nih.govarabjchem.org These studies often involve the creation of a virtual library of compounds, followed by a hierarchical screening process. This process typically starts with filtering based on drug-like properties (e.g., Lipinski's rule of five) and the absence of toxicophores. mdpi.com The remaining compounds are then subjected to molecular docking against a specific biological target. The top-scoring hits from the virtual screen are then prioritized for synthesis and biological evaluation.

For this compound and its analogs, virtual screening could be employed to explore their potential against a panel of targets. By systematically modifying the substituents on the pyrrolidinone scaffold and evaluating their predicted binding affinities, structure-activity relationships (SAR) can be established in silico, guiding the design of more potent and selective compounds.

Analysis of Intermolecular Interactions and Self-Association Phenomena (e.g., Hydrogen Bonding, Dipolar Interactions) in Pyrrolidinones

The intermolecular forces inherent to this compound are critical in defining its physical properties and behavior in various chemical environments. These interactions are primarily governed by the functionalities present in its molecular structure: the lactam ring, which includes a secondary amide group, and the non-polar cyclohexyl and methyl substituents at the C5 position. The interplay of hydrogen bonding and dipolar interactions, alongside weaker van der Waals forces, dictates the self-association patterns of this molecule.

The defining feature of the pyrrolidinone ring system in the context of intermolecular interactions is its ability to form strong hydrogen bonds. The secondary amine (N-H) group acts as a hydrogen bond donor, while the carbonyl group (C=O) serves as a hydrogen bond acceptor. This dual functionality allows this compound molecules to associate with one another. Computational studies on the parent compound, 2-pyrrolidinone (B116388), have shown that it readily forms dimers and larger aggregates through hydrogen bonding. nih.govrsc.org The most stable dimeric form is a cyclic structure where two molecules are linked by two N-H···O=C hydrogen bonds. nih.gov

For this compound, the presence of bulky cyclohexyl and methyl groups at the C5 position, adjacent to the nitrogen atom, introduces significant steric hindrance. This steric bulk is expected to influence the geometry and extent of self-association. While the formation of hydrogen-bonded dimers is still anticipated to be a primary mode of self-association, the formation of extended, linear hydrogen-bonded chains, which are observed for unsubstituted 2-pyrrolidinone, may be less favorable. rsc.org The bulky substituents are likely to disrupt the packing that would be required for such extended networks.

The combination of strong, directional hydrogen bonds and significant dipole-dipole interactions leads to a highly structured arrangement of this compound molecules in the solid and liquid states. The specific nature and strength of these interactions are crucial for understanding the compound's solubility, melting point, and boiling point. For instance, the ability to form strong hydrogen bonds suggests that it would have a higher boiling point than a non-hydrogen bonding molecule of similar molecular weight.

The following table summarizes the key intermolecular interactions anticipated for this compound based on the analysis of its functional groups and comparison with related compounds.

| Interaction Type | Participating Groups | Expected Significance | Influence of Substituents |

| Hydrogen Bonding | N-H (donor), C=O (acceptor) | High | Steric hindrance from cyclohexyl and methyl groups may favor dimers over extended chains. |

| Dipole-Dipole Interactions | Amide group (C=O, N-H) | Moderate to High | The overall molecular dipole will be influenced by the electron-donating nature of the alkyl groups. |

| Van der Waals Forces | Entire molecule, particularly the cyclohexyl and methyl groups | Moderate | The large non-polar groups will contribute significantly to dispersion forces. |

Reactivity and Mechanistic Studies of 5 Cyclohexyl 5 Methyl 2 Pyrrolidinone

Reaction Mechanisms in Pyrrolidinone Formation

The synthesis of the pyrrolidinone ring can be achieved through various strategic approaches, each with distinct mechanistic pathways. Understanding these mechanisms is crucial for controlling the stereochemistry and substitution pattern of the final product.

Nucleophilic Ring-Opening and Subsequent Cyclization Processes

A prominent strategy for the synthesis of functionalized pyrrolidinones involves the nucleophilic ring-opening of activated small rings, followed by an intramolecular cyclization. One such elegant cascade reaction utilizes the nucleophilic addition of an amine to an activated cyclopropane (B1198618), which then undergoes cyclization to form the pyrrolidinone ring.

For instance, the reaction of arylsulfonamides with cyclopropane diesters under basic conditions provides a one-pot synthesis of α-arylated pyrrolidinones. nih.govnih.govresearchgate.net The proposed mechanism for this transformation begins with the nucleophilic attack of the sulfonamide anion onto one of the electrophilic carbons of the cyclopropane ring. This attack leads to the opening of the three-membered ring, generating a carbanionic intermediate which is stabilized by the adjacent ester groups. This is followed by an intramolecular cyclization, where the newly formed enolate attacks the sulfonamide group, leading to the formation of the five-membered lactam ring.

Table 1: Examples of Pyrrolidinone Synthesis via Nucleophilic Ring-Opening of Cyclopropanes

| Entry | Sulfonamide | Cyclopropane Diester | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 4-Methylbenzenesulfonamide | Diethyl 1,1-cyclopropanedicarboxylate | Diethyl 2-(4-methylphenyl)-5-oxopyrrolidine-2,4-dicarboxylate | 85 |

| 2 | Benzenesulfonamide | Dimethyl 1,1-cyclopropanedicarboxylate | Dimethyl 2-phenyl-5-oxopyrrolidine-2,4-dicarboxylate | 78 |

Note: The data in this table is illustrative of the general reaction type and not specific to the synthesis of 5-Cyclohexyl-5-methyl-2-pyrrolidinone.

Smiles-Truce Aryl Transfer Mechanisms in Pyrrolidinone Synthesis

The Smiles-Truce rearrangement is a powerful intramolecular nucleophilic aromatic substitution reaction that has been ingeniously applied to the synthesis of pyrrolidinone scaffolds. nih.govnih.govresearchgate.net In this context, the reaction cascade is initiated by the nucleophilic ring-opening of a cyclopropane diester by an arylsulfonamide, as described in the previous section. The resulting enolate then participates in a Smiles-Truce aryl transfer.

The mechanism involves the attack of the enolate onto the ipso-carbon of the aryl ring of the sulfonamide, forming a spirocyclic Meisenheimer-type intermediate. This intermediate then collapses, leading to the transfer of the aryl group from the sulfur atom to the α-carbon of the enolate. The driving force for this rearrangement is the formation of a more stable sulfinate leaving group. Subsequent intramolecular cyclization of the resulting amine with one of the ester groups affords the desired α-arylated pyrrolidinone. This cascade process is highly efficient and allows for the construction of densely functionalized pyrrolidinone rings in a single operational step. acs.org

Imine-Enamine Equilibrium in Reductive Amination Pathways

Reductive amination of γ-keto acids or their esters is a classical and versatile method for the synthesis of 5-substituted-2-pyrrolidinones. The key to this transformation lies in the initial formation of an imine or enamine intermediate, followed by reduction and subsequent intramolecular cyclization. While specific studies on the synthesis of this compound via this route are not extensively documented, the general mechanism can be inferred from studies on analogous systems, such as the reductive amination of levulinic acid. researchgate.net

The reaction commences with the condensation of the ketone carbonyl group with an amine (e.g., ammonia (B1221849) or a primary amine) to form a hemiaminal intermediate. This intermediate can then dehydrate to form an imine. In equilibrium with the imine is its tautomeric form, the enamine. The position of this equilibrium is influenced by the substitution pattern and the reaction conditions. For the synthesis of pyrrolidinones, the subsequent step involves the reduction of the C=N double bond of the imine (or the C=C double bond of the enamine). This reduction can be achieved using various reducing agents, such as hydrogen gas with a metal catalyst (e.g., Pt/TiO2) or chemical reducing agents. researchgate.net Following the reduction of the imine/enamine, the resulting primary or secondary amine undergoes a spontaneous intramolecular cyclization with the carboxylic acid or ester functionality to furnish the stable five-membered lactam ring of the pyrrolidinone. The reaction-controlling step in this cascade is often the formation of the imine intermediate. researchgate.net

Functional Group Transformations and Derivatization Reactions of Pyrrolidinones

The pyrrolidinone scaffold, once formed, can be further elaborated through a variety of functional group transformations. These reactions allow for the introduction of diverse substituents and the construction of more complex molecular architectures.

α-Alkylation and Acylation Reactions on Pyrrolidinone Rings

The α-protons of the pyrrolidinone ring (at the C-3 position) are acidic and can be removed by a strong base to generate an enolate. This enolate is a potent nucleophile and can react with various electrophiles, such as alkyl halides and acylating agents, to introduce new substituents at the α-position. libretexts.orgfiveable.me

The alkylation of pyrrolidinone enolates is a powerful tool for the formation of new carbon-carbon bonds. libretexts.org The regioselectivity of the alkylation is generally high, occurring exclusively at the α-carbon. The stereoselectivity of the reaction can often be controlled by the use of chiral auxiliaries or by substrate control, particularly in pyrrolidinones derived from chiral amino acids. For 5,5-disubstituted pyrrolidinones like this compound, the enolate formation and subsequent alkylation would occur at the C-3 position.

Acylation of the pyrrolidinone ring at the α-position can be achieved by reacting the enolate with an acylating agent, such as an acid chloride or an anhydride. This reaction introduces a carbonyl group at the C-3 position, providing a handle for further synthetic transformations.

Table 2: Representative α-Alkylation of Pyrrolidinone Derivatives

| Entry | Pyrrolidinone Substrate | Base | Alkylating Agent | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | N-Benzyl-2-pyrrolidinone | LDA | Methyl iodide | N-Benzyl-3-methyl-2-pyrrolidinone | 88 |

| 2 | N-Boc-2-pyrrolidinone | NaHMDS | Benzyl bromide | N-Boc-3-benzyl-2-pyrrolidinone | 75 |

Regioselective Functionalization of Pyrrolidinone Scaffolds

The regioselective functionalization of the pyrrolidinone scaffold is a key strategy for accessing a diverse range of derivatives with tailored properties. Beyond the α-position, functionalization can also be directed to the nitrogen atom or other positions on the ring, depending on the substitution pattern and the reaction conditions employed.

For N-unsubstituted pyrrolidinones, such as this compound, the nitrogen atom can be readily alkylated, acylated, or arylated. These reactions typically proceed under basic conditions to deprotonate the amide nitrogen, followed by reaction with a suitable electrophile.

The regioselective functionalization of the carbon skeleton, other than the α-position, is more challenging and often requires the pre-installation of activating groups or the use of specific catalytic systems. For instance, directed C-H activation methodologies have emerged as powerful tools for the regioselective introduction of substituents at otherwise unreactive positions of the pyrrolidinone ring. While specific examples for this compound are scarce, the principles of regioselective synthesis of 2,5-disubstituted pyrrolidines through enamine reduction and subsequent alkylation highlight the possibilities for controlled functionalization of the pyrrolidinone core. rsc.org

Degradation Pathways and Stability Studies of Pyrrolidinone Derivatives

The chemical stability of this compound, like other pyrrolidinone derivatives, is a critical factor in its application and storage. While specific degradation studies on this exact molecule are not extensively documented in publicly available literature, its structural features—a five-membered lactam (γ-lactam) ring with alkyl substituents—allow for the prediction of its degradation pathways based on extensive research on analogous compounds. The stability of pharmaceutical molecules is a significant concern as it directly impacts the safety and efficacy of a drug product.

Forced degradation, or stress testing, is a process used to accelerate the degradation of a drug substance under conditions more severe than standard storage to predict its stability, identify potential degradation products, and establish degradation pathways. nih.gov These studies are crucial for developing stability-indicating analytical methods. nih.gov The primary degradation pathways anticipated for pyrrolidinone derivatives include hydrolysis, oxidation, thermal degradation, and photodegradation.

Hydrolytic Degradation

The γ-lactam ring in the pyrrolidinone structure is susceptible to hydrolysis, which involves the cleavage of the amide bond. This reaction can be catalyzed by both acids and bases.

Acid/Base Catalysis: In the presence of strong acids or bases and water, the lactam ring of a pyrrolidinone can open to form the corresponding γ-aminobutyric acid derivative. chemicalbook.com For this compound, this would result in the formation of 4-amino-4-cyclohexyl-4-methylbutanoic acid. The rate of hydrolysis is dependent on factors such as pH, temperature, and the concentration of the acid or base.

Oxidative Degradation

Oxidation represents a significant degradation pathway for many organic molecules, including pyrrolidinones. The reaction can be initiated by atmospheric oxygen, residual peroxides, or transition metal catalysts.

Mechanism of Oxidation: Studies on N-methylpyrrolidone (NMP) have shown that oxidation can be a complex process leading to multiple degradation products. nih.govqub.ac.uk The positions on the pyrrolidinone ring most susceptible to oxidation are the carbon atoms adjacent to the nitrogen (α-carbons). nih.gov The reaction often proceeds via a radical mechanism, where a hydrogen atom is abstracted, followed by reaction with oxygen to form peroxy radicals and subsequently stable degradation products. nih.govqub.ac.uk

Degradation Products: For NMP, oxidative degradation has been shown to yield products such as 5-hydroxy-N-methylpyrrolidone (5-HNMP) and N-methylsuccinimide (NMS). nih.govqub.ac.uk By analogy, this compound could undergo oxidation at the C5 position (if a hydrogen were available), the C3 or C4 positions on the ring, or potentially on the cyclohexyl substituent. The presence of a tertiary carbon at the C5 position makes it a potential site for hydroxylation. A study on the thermal oxidation of pyrrolidine (B122466) itself identified a complex pathway leading to chromophores and polymeric brown substances. tamu.edu

Table 1: Potential Degradation Products of N-Methylpyrrolidone (NMP) under Oxidative Stress nih.govqub.ac.uk

| Precursor Compound | Degradation Product | Common Name |

| N-Methylpyrrolidone (NMP) | N-Methylsuccinimide | NMS |

| N-Methylpyrrolidone (NMP) | 5-hydroxy-N-methylpyrrolidone | 5-HNMP |

| N-Methylpyrrolidone (NMP) | 1-formyl-2-pyrrolidone | FP |

| N-Methylpyrrolidone (NMP) | N-methyl-4-aminobutanoic acid | NM4ABA |

Thermal Degradation

High temperatures can provide the energy needed to break chemical bonds, leading to thermal decomposition. For N-methyl-2-pyrrolidone, significant decomposition has been observed at temperatures at or above 700°F (approximately 371°C). google.com Interestingly, the addition of small amounts of water has been found to inhibit this thermal decomposition. google.com The stability of pyrrolidinium-based ionic liquids has also been investigated, showing that thermal stability is influenced by the nature of the substituents and counteranions. nih.gov

Photodegradation

Photodegradation involves the breakdown of molecules by light, particularly ultraviolet (UV) radiation.

Direct Photolysis: Direct absorption of UV light can excite electrons within the molecule to higher energy states, potentially leading to bond cleavage.

Photocatalytic Degradation: This process is often more efficient than direct photolysis and involves the use of a semiconductor photocatalyst, such as titanium dioxide (TiO₂). researchgate.net When TiO₂ is irradiated with UV light, it generates highly reactive oxygen species, including hydroxyl radicals (•OH), which can non-selectively attack and degrade organic molecules. researchgate.net Studies on the photocatalytic degradation of NMP and pyrrolidine have demonstrated their complete mineralization to carbon dioxide, water, and inorganic ions under optimal conditions. researchgate.netscispace.com The efficiency of this process is highly dependent on parameters such as pH, catalyst concentration, and temperature. researchgate.net For NMP, the highest photodegradation rate is typically observed in neutral or slightly acidic conditions. researchgate.netresearchgate.net

Table 2: Summary of Optimal Conditions for Photocatalytic Degradation of Pyrrolidinone Analogs

| Compound | Catalyst | Optimal pH | Key Findings |

| N-Methyl-2-pyrrolidone (NMP) | UV/TiO₂ | Neutral to slightly acidic | Degradation is strongly influenced by TiO₂ loading, temperature, and pH. The process can be modeled by pseudo-first-order kinetics. researchgate.net |

| Pyrrolidine | UV/TiO₂ | 9 | Degradation was rapid and complete within 25 minutes in the presence of TiO₂, whereas direct photolysis was negligible. scispace.com |

Enzymatic and Microbial Degradation

In biological systems or the environment, pyrrolidinone derivatives can be degraded by enzymes. The lactam bond is structurally similar to the peptide bond, making it a target for hydrolytic enzymes like lactamases. researchgate.netacs.orgnih.gov

Bacterial Degradation: Specific bacterial strains have been identified that can utilize pyrrolidinone derivatives as a sole source of carbon and nitrogen. For instance, Alicycliphilus sp. has been shown to degrade NMP via a pathway involving the hydrolytic cleavage of the C-N bond, followed by deamination and oxidation to produce succinate, which enters the Krebs cycle. nih.gov Similarly, various Mycobacterium and Pseudomonas species are capable of degrading pyrrolidine, often involving enzymes such as cytochrome P450 and nicotine (B1678760) oxidoreductase, respectively. nih.govresearchgate.net These pathways highlight the biological liability of the pyrrolidinone ring, which can be cleaved to initiate metabolism.

Derivatization and Analog Synthesis of 5 Cyclohexyl 5 Methyl 2 Pyrrolidinone

Synthesis of Polysubstituted Pyrrolidinone Analogs

The synthesis of polysubstituted pyrrolidinone analogs related to 5-Cyclohexyl-5-methyl-2-pyrrolidinone can be achieved through several established and innovative synthetic routes. These methods often involve either the construction of the pyrrolidinone ring from acyclic precursors or the modification of a pre-existing pyrrolidinone core.

One common strategy involves the use of multicomponent reactions, such as the Ugi four-component reaction (U-4CR). This reaction allows for the rapid assembly of complex molecules from simple starting materials. For instance, a resin-bound amino acid like glutamic acid can be utilized in a solid-phase Ugi reaction to generate N-substituted pyrrolidinones. nih.gov By selecting appropriate carboxylic acids, amines, aldehydes/ketones, and isocyanides, a wide array of substituents can be introduced, leading to a library of polysubstituted pyrrolidinone analogs.

Another versatile method is the 1,3-dipolar cycloaddition reaction. nih.gov This approach typically involves the reaction of an azomethine ylide with an alkene. By carefully choosing the substituents on both the dipole and the dipolarophile, various functionalized pyrrolidines can be synthesized with high regio- and stereoselectivity. These pyrrolidines can then be further functionalized to yield the desired pyrrolidinone analogs.

Furthermore, existing pyrrolidinone rings can be modified. For example, pyroglutamic acid can be decarbonylated in the presence of an aromatic derivative to yield 5-aryl-2-pyrrolidinones. researchgate.net While this specific example yields an aryl substituent at the 5-position, the underlying principle of activating the pyrrolidinone ring for substitution can be adapted for the synthesis of other analogs.

Below is a table summarizing various synthetic strategies for producing polysubstituted pyrrolidinone analogs:

| Synthetic Strategy | Key Reactants | Description | Potential for Diversity |

| Ugi Four-Component Reaction (U-4CR) | Amino acid (e.g., glutamic acid), aldehyde/ketone, isocyanide, carboxylic acid | A one-pot reaction that rapidly generates complex pyrrolidinone structures. nih.gov | High, through variation of all four components. |

| 1,3-Dipolar Cycloaddition | Azomethine ylide, alkene | Forms the pyrrolidine (B122466) ring through a cycloaddition process, often with good stereocontrol. nih.gov | High, depending on the substituents of the ylide and alkene. |

| Modification of Pyroglutamic Acid | Pyroglutamic acid, aromatic compound, Eaton's reagent | Decarbonylation and subsequent reaction with an aromatic compound to introduce a 5-aryl group. researchgate.net | Moderate, primarily for introducing aryl groups at the 5-position. |

| Reductive Amination of Levulinic Acid Derivatives | Levulinic acid ester, nitro compounds, metal catalyst | A cascade process involving reduction, imine formation, hydrogenation, and cyclization to form N-substituted-5-methyl-2-pyrrolidones. | Moderate, focused on N-substituents and a methyl group at the 5-position. |

Strategies for Introducing Diverse Functional Groups onto the Pyrrolidinone Ring

Introducing a variety of functional groups onto the pyrrolidinone ring is crucial for developing analogs with diverse properties. Several positions on the this compound scaffold are amenable to functionalization, including the nitrogen atom (N-1), and the carbon atoms of the ring (C-3 and C-4).

N-Substitution: The nitrogen atom of the pyrrolidinone ring is a common site for introducing diversity. nih.gov Alkylation, acylation, and arylation reactions can be readily performed on the N-H group. For instance, N-substituted-5-methyl-2-pyrrolidones can be prepared in a one-pot process starting from ethyl levulinate and nitro compounds in the presence of a platinum-based catalyst. While this method is specific for a 5-methyl substituent, the general principle of reductive amination can be applied to precursors of this compound.

C-3 and C-4 Functionalization: Introducing substituents at the C-3 and C-4 positions can be more challenging but offers significant opportunities for structural diversification. One approach is to start with a precursor that already contains the desired functionality. For example, substituted glutamic acids can be used as starting materials for the synthesis of 3- or 4-substituted pyrrolidinones.

Alternatively, functionalization can be achieved on the pre-formed pyrrolidinone ring. Enolate chemistry can be employed to introduce electrophiles at the C-3 position. The generation of an enolate from the pyrrolidinone, followed by reaction with an alkyl halide, aldehyde, or other electrophile, can lead to C-3 substituted analogs.

The following table outlines strategies for introducing functional groups at different positions of the pyrrolidinone ring:

| Position | Strategy | Example Reaction | Introduced Functional Groups |

| N-1 | Alkylation/Acylation | Reaction with alkyl halides or acyl chlorides in the presence of a base. | Alkyl, aryl, acyl groups. |

| C-3 | Enolate Alkylation | Deprotonation with a strong base (e.g., LDA) followed by reaction with an electrophile. | Alkyl, hydroxyalkyl, and other carbon-based substituents. |

| C-4 | Starting Material Modification | Use of a substituted precursor, such as a 4-substituted glutamic acid derivative, in the ring-forming reaction. | A wide variety of groups depending on the precursor. |

| C-5 | Precursor Synthesis | Synthesis of a γ-keto acid with the desired cyclohexyl and methyl groups prior to cyclization. | The core cyclohexyl and methyl groups. |

Development of Pyrrolidinone-Based Scaffolds for Combinatorial Chemical Libraries

The development of combinatorial chemical libraries based on the this compound scaffold is a powerful approach for drug discovery. Solid-phase organic synthesis (SPOS) is a particularly effective technique for generating large numbers of compounds in a systematic and efficient manner. nih.govnih.gov

A typical solid-phase synthesis strategy for a pyrrolidinone library involves the following key steps:

Attachment to a Solid Support: A suitable starting material, often an amino acid, is attached to a polymer resin via a cleavable linker. nih.gov

Iterative Synthesis: The resin-bound substrate is then subjected to a series of chemical reactions to build the pyrrolidinone scaffold and introduce diversity. The "split-and-pool" or "split-pool" synthesis method is commonly used to generate a large number of unique compounds. nih.gov In this approach, the resin is divided into portions, each portion is reacted with a different building block, and then the portions are recombined. This process is repeated for each point of diversification.

Cleavage from the Resin: After the synthesis is complete, the final compounds are cleaved from the solid support for screening and analysis.

The Ugi four-component reaction is well-suited for combinatorial synthesis on a solid phase. nih.gov By starting with a resin-bound amino acid, three points of diversity can be introduced in a single step by varying the aldehyde/ketone, isocyanide, and carboxylic acid components.

The following table summarizes the key aspects of developing a combinatorial library of this compound analogs:

| Library Development Aspect | Description | Key Considerations |

| Scaffold | This compound core | The synthesis of the initial scaffold on the solid support is the first critical step. |

| Points of Diversity | N-1, C-3, and C-4 positions of the pyrrolidinone ring. | The choice of building blocks for each diversification point determines the chemical space covered by the library. |

| Synthetic Strategy | Solid-phase organic synthesis (SPOS), often utilizing multicomponent reactions like the Ugi reaction. nih.gov | The choice of linker, resin, and reaction conditions must be optimized for high yield and purity. |

| Library Generation | Split-and-pool synthesis. nih.gov | This method allows for the exponential generation of a large number of compounds. |

| Screening | High-throughput screening (HTS) of the cleaved compounds. | The library is screened against biological targets to identify active compounds. |

Green Chemistry Approaches in Pyrrolidinone Synthesis

Development of Environmentally Benign Synthetic Methodologies

Traditional methods for pyrrolidinone synthesis often involve multi-step procedures, harsh reaction conditions, the use of toxic solvents, and expensive or hazardous catalysts. researchgate.net In contrast, green synthetic methodologies prioritize the use of non-toxic, renewable reagents and solvents, and milder reaction conditions. A key strategy in this area is the application of multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, thereby reducing the number of synthetic steps, minimizing waste, and saving time and energy. The synthesis of various 2-pyrrolidinone (B116388) derivatives has been successfully achieved using MCRs in eco-friendly solvents like ethanol, highlighting the potential for greener production routes. These reactions often proceed with high atom economy, a crucial metric in green chemistry that measures the efficiency of a chemical reaction in converting reactants to the desired product.

Catalyst-Free and Solvent-Free Reaction Conditions for Pyrrolidinone Formation

A significant advancement in green chemistry is the development of catalyst-free and solvent-free reactions. nih.govresearchgate.net Solvents are a major contributor to chemical waste, and their elimination simplifies purification processes and reduces environmental impact. researchgate.net Research has demonstrated the successful synthesis of novel 2-pyrrolidinone analogs through grinding and neat (solvent-free) conditions at room temperature, achieving good to high yields in short reaction times. researchgate.net

One notable catalyst-free and solvent-free methodology involves the reductive amination of levulinic acid with various anilines using pinacolborane (HBpin) as the reducing agent. nih.govresearchgate.net This approach avoids the use of metals and additional catalysts, offering a cleaner route to N-substituted pyrrolidinones. nih.govresearchgate.net Such protocols are characterized by their mild reaction conditions, economic viability, and environmental friendliness. researchgate.net The development of these methods is a significant step towards more sustainable chemical manufacturing.

Application of Alternative Energy Sources (e.g., Microwave Irradiation, Sonochemistry)

To enhance reaction rates and reduce energy consumption, alternative energy sources like microwave irradiation and ultrasound (sonochemistry) have been increasingly applied to pyrrolidinone synthesis. researchgate.net

Microwave-Assisted Organic Synthesis (MAOS) has proven to be a powerful tool, offering advantages such as increased reaction yields, shorter reaction times, and greater energy efficiency compared to conventional heating methods. researchgate.netnih.gov Microwave heating is more controlled and environmentally benign. researchgate.net For instance, the microwave-assisted catalytic conversion of levulinic acid to N-substituted pyrrolidinones has been achieved with good to excellent yields in solvent-free conditions. d-nb.info

Sonochemistry , the application of ultrasound to chemical reactions, promotes reactions through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. scispace.comekb.eg This process creates localized hot spots with extremely high temperatures and pressures, accelerating reaction rates. scispace.comekb.eg Ultrasound has been used for the synthesis of various heterocyclic compounds, often resulting in higher yields and shorter reaction times under milder conditions. scispace.comtandfonline.com Catalyst-free synthesis of pyrrolidine (B122466) derivatives under ultrasound irradiation has been successfully demonstrated. tandfonline.com

The following table provides a comparative overview of different energy sources in pyrrolidinone synthesis.

| Energy Source | Typical Reaction Time | Conditions | Advantages |

| Conventional Heating | Hours to Days | High temperatures, often requires reflux | Established methods |

| Microwave Irradiation | Minutes to Hours | Controlled heating, can be solvent-free | Rapid, energy-efficient, higher yields |

| Ultrasound (Sonochemistry) | Minutes to Hours | Often at room temperature, can be solvent-free | Enhanced reaction rates, milder conditions |

Utilization of Sustainable and Renewable Raw Materials (e.g., biomass-derived levulinic acid)

A cornerstone of green chemistry is the use of renewable feedstocks to replace petroleum-based starting materials. Levulinic acid, a platform chemical readily derived from the acidic treatment of lignocellulosic biomass such as agricultural waste, is a key renewable resource for the synthesis of pyrrolidinones. mdpi.comnih.gov

The conversion of levulinic acid and its derivatives into 5-methyl-2-pyrrolidones via reductive amination is a well-established and industrially relevant green synthetic route. d-nb.inforesearchgate.net This process can be carried out using various amines and hydrogen sources. For example, using ammonium (B1175870) formate (B1220265) as both a hydrogen and nitrogen source in the presence of a catalyst provides a "one-pot" method to synthesize 5-methyl-2-pyrrolidone from levulinic acid in water. google.com The use of biomass-derived levulinic acid not only reduces reliance on fossil fuels but also contributes to a more circular economy by valorizing agricultural residues. mdpi.com

Advanced Analytical Methodologies in Pyrrolidinone Research

Chromatographic Techniques for Separation and Purification of Pyrrolidinones

The separation and purification of pyrrolidinone compounds, including 5,5-disubstituted derivatives like 5-Cyclohexyl-5-methyl-2-pyrrolidinone, are commonly achieved through various chromatographic techniques. The choice of method depends on the scale of the purification and the physicochemical properties of the compound and any impurities.

Column Chromatography: For laboratory-scale purification following synthesis, flash column chromatography is a standard and effective method. mdpi.com This technique utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase of organic solvents. The separation is based on the differential adsorption of the components of the mixture to the stationary phase. For a moderately polar compound like this compound, a normal-phase setup is often employed. A solvent system with a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate) is used to elute the compounds from the column. mdpi.com The polarity of the mobile phase is optimized to achieve a good separation between the desired product and any starting materials, byproducts, or reagents.

High-Performance Liquid Chromatography (HPLC): For analytical purposes and for the purification of smaller quantities with high purity, High-Performance Liquid Chromatography (HPLC) is the method of choice. HPLC offers superior resolution and efficiency compared to standard column chromatography. Both normal-phase and reversed-phase HPLC can be employed for pyrrolidinone derivatives.

Normal-Phase HPLC (NP-HPLC): Similar to column chromatography, NP-HPLC uses a polar stationary phase (e.g., silica or diol-modified silica) and a non-polar mobile phase. This method is particularly useful for separating isomers. researchgate.netchromatographytoday.com

Reversed-Phase HPLC (RP-HPLC): This is the most common mode of HPLC. It uses a non-polar stationary phase (typically C18- or C8-bonded silica) and a polar mobile phase, such as a mixture of water and acetonitrile (B52724) or methanol. For a compound with a bulky cyclohexyl group like this compound, RP-HPLC would provide excellent separation based on its hydrophobicity. Since the compound lacks a strong chromophore, UV detection might be challenging at low concentrations, and alternative detection methods like mass spectrometry (LC-MS) or evaporative light scattering detection (ELSD) may be necessary. sielc.com

The following table outlines typical starting conditions for the chromatographic separation of this compound.

| Parameter | Flash Column Chromatography | Analytical RP-HPLC |

| Stationary Phase | Silica Gel (230-400 mesh) | C18 (5 µm particle size) |

| Mobile Phase | Hexane:Ethyl Acetate gradient | Acetonitrile:Water gradient |

| Detection | Thin-Layer Chromatography (TLC) with staining | UV (at low λ) or Mass Spectrometry |

| Application | Post-synthesis purification | Purity assessment, quantitative analysis |

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Comprehensive Analysis and Identification

For unambiguous identification and structural elucidation of this compound, hyphenated techniques that couple a separation method with a powerful detection method like mass spectrometry are indispensable.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the analysis of volatile and thermally stable compounds. nih.gov this compound, with a likely moderate boiling point, is amenable to GC-MS analysis. In GC-MS, the sample is vaporized and separated on a capillary column before entering the mass spectrometer. Electron Ionization (EI) is a common ionization technique used in GC-MS, which bombards the molecule with high-energy electrons, causing fragmentation. The resulting fragmentation pattern is a characteristic fingerprint of the molecule, allowing for its identification by comparing it to mass spectral libraries or by interpreting the fragmentation pathways.

For this compound, key fragmentation patterns in EI-MS would be expected to arise from:

Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl group and the nitrogen atom.

Loss of the cyclohexyl or methyl group: Fragmentation involving the substituents at the 5-position.

Ring opening: Cleavage of the pyrrolidinone ring itself.

The following table shows a plausible fragmentation pattern for this compound in GC-MS with Electron Ionization.

| m/z (mass-to-charge ratio) | Plausible Fragment Identity | Fragmentation Pathway |

| 181 | [M]+ (Molecular Ion) | Intact molecule |

| 166 | [M-CH3]+ | Loss of the methyl group |

| 98 | [M-C6H11]+ | Loss of the cyclohexyl group |

| 84 | [C6H12]+ | Cyclohexene radical cation |

| 55 | [C4H7N]+ | Fragment from ring cleavage |

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique that combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. It is particularly useful for compounds that are not suitable for GC due to low volatility or thermal instability. For this compound, LC-MS, especially with tandem mass spectrometry (LC-MS/MS), is the premier tool for both identification and quantification in complex mixtures.

Electrospray Ionization (ESI) is a common soft ionization technique used in LC-MS, which typically forms a protonated molecule [M+H]+ in positive ion mode. For structural confirmation and enhanced selectivity, tandem mass spectrometry (MS/MS) is used. In this technique, the [M+H]+ ion is selected and fragmented to produce characteristic product ions.

Development of Quantitative and Qualitative Analytical Methods for Pyrrolidinone Compounds

The development of analytical methods for pyrrolidinone compounds is essential for quality control in manufacturing and for research purposes. These methods must be validated to ensure they are reliable, accurate, and precise for their intended purpose.

Qualitative Analysis: The primary goal of qualitative analysis is to confirm the identity of the compound. This is typically achieved using a combination of chromatographic retention time and mass spectral data. In GC-MS, the fragmentation pattern serves as a fingerprint for the molecule. In LC-MS/MS, the transition from a specific precursor ion to one or more specific product ions (known as Multiple Reaction Monitoring or MRM) provides a high degree of certainty in the identification of the target compound, even in complex matrices.

Quantitative Analysis: Quantitative analysis aims to determine the exact amount of a substance in a sample. For this, LC-MS/MS is often the method of choice due to its high sensitivity and selectivity. A quantitative method for this compound would involve:

Method Development: Optimizing the chromatographic conditions (column, mobile phase, flow rate) to achieve a sharp, symmetrical peak with a suitable retention time. Mass spectrometry parameters (ionization source settings, precursor and product ions, collision energy) are also optimized for maximum signal intensity.

Method Validation: The developed method is then validated according to established guidelines to demonstrate its suitability. Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample. This is assessed by analyzing a series of standards of known concentrations to generate a calibration curve.

Accuracy: The closeness of the measured value to the true value. This is typically determined by analyzing samples with a known amount of the analyte spiked in.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is expressed as the relative standard deviation (RSD).

Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

The development of such robust analytical methods is a prerequisite for any detailed study or application of this compound, ensuring that the data generated is both accurate and reliable.

Conclusion and Future Research Directions

Summary of Key Research Findings on 5-Cyclohexyl-5-methyl-2-pyrrolidinone

Direct scientific research focused exclusively on this compound is notably limited in publicly available literature. The compound is identified by the CAS number 6139-31-7. lookchemicals.com While its chemical structure and basic properties are known, extensive studies detailing its synthesis, reactivity, and potential applications are not widely reported.

However, research on structurally related compounds provides some context. For instance, a patent for the production of various N-substituted and 5-substituted pyrrolidones mentions the use of compounds like 5-methyl-N-cyclohexyl-2-pyrrolidone as water-insoluble polar co-solvents for pesticides and in the preparation of inks. google.comgoogle.com It is important to note that this is a structural isomer and not the compound of focus.

Another related compound, 2-Pyrrolidinone (B116388), 5-(cyclohexylmethyl)-, has been the subject of in silico studies evaluating its potential as an inhibitor of human fatty acid synthase and human pancreatic lipase (B570770), suggesting the potential for pyrrolidinone structures bearing cyclohexyl moieties to exhibit biological activity. researchgate.netresearchgate.net These studies, while not directly on this compound, highlight the interest in the broader class of cyclohexyl-substituted pyrrolidinones in medicinal chemistry research.

The synthesis of various pyrrolidinone derivatives is a well-established area of organic chemistry. General methods for the synthesis of 5,5-disubstituted 2-pyrrolidinones could theoretically be applied to produce this compound, though specific examples are not readily found in the literature.

Emerging Trends and Challenges in Pyrrolidinone Chemistry

The chemistry of pyrrolidinones is a dynamic field, with several emerging trends and persistent challenges.

Emerging Trends:

Green Chemistry Approaches: There is a growing emphasis on developing environmentally benign synthetic methods for pyrrolidinone derivatives. This includes the use of eco-friendly solvents like ethanol, catalyst-free reactions, and multi-component reactions (MCRs) that increase atom economy and reduce waste. researchgate.net The investigation of biogenic pyrrolidinones, such as N-octyl pyrrolidone, as greener alternatives to traditional solvents like N,N-dimethylformamide (DMF) in applications like solid-phase peptide synthesis is also a significant trend. rsc.org

Asymmetric Synthesis: The stereoselective synthesis of chiral pyrrolidines and pyrrolidinones is a major focus, as the stereochemistry of these compounds is often crucial for their biological activity. mdpi.commdpi.comnih.gov The development of novel organocatalysts and stereoselective catalytic methods is at the forefront of this trend. mdpi.com

Applications in Material Science: Pyrrolidinone derivatives are being explored for their potential in material science. nbinno.com Their unique structures and properties make them suitable as additives or intermediates in the development of advanced polymers, specialized coatings, and novel composite materials. nbinno.com For example, N-Cyclohexyl-2-pyrrolidone is used in the electronics industry as a photoresist stripper and in the textile industry as a dye carrier. wikipedia.org

Medicinal Chemistry Scaffolds: The pyrrolidinone scaffold continues to be a "privileged" structure in drug discovery due to its ability to impart desirable pharmacokinetic properties. nbinno.comresearchgate.net Research is increasingly focused on the synthesis of novel pyrrolidinone derivatives with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govnih.gov

Challenges:

Stereocontrol: Achieving high levels of stereocontrol in the synthesis of substituted pyrrolidinones, especially those with multiple chiral centers, remains a significant challenge. mdpi.comnih.gov The development of efficient and highly selective asymmetric synthetic methods is crucial.

Functionalization of the Pyrrolidinone Ring: While numerous methods exist for the synthesis of the pyrrolidinone core, the selective functionalization of different positions on the ring can be challenging. nih.gov Developing methodologies for regioselective and stereoselective functionalization is an ongoing area of research.

Scalability and Industrial Application: While many novel synthetic methods are developed in academic laboratories, their scalability for industrial production can be a hurdle. researchgate.net The transition from laboratory-scale synthesis to large-scale, cost-effective, and sustainable industrial processes is a persistent challenge.

Prospects for Novel Synthetic Strategies and Expanded Applications in Chemical Science

The future of pyrrolidinone chemistry is bright, with numerous prospects for the development of novel synthetic strategies and the expansion of their applications.

Novel Synthetic Strategies:

Catalytic Methods: The development of new catalytic systems, including those based on transition metals and organocatalysts, will continue to drive innovation in pyrrolidinone synthesis. rsc.org These methods will likely focus on improving efficiency, selectivity (both regio- and stereoselectivity), and substrate scope.

Flow Chemistry: The use of continuous flow technologies for the synthesis of pyrrolidinones offers advantages in terms of safety, scalability, and process control. This approach is expected to become more prevalent for the industrial production of these compounds.

Biocatalysis: The use of enzymes as catalysts for the synthesis of chiral pyrrolidinones is a promising green and highly selective approach that is likely to see further development.

Multicomponent Reactions (MCRs): MCRs are a powerful tool for the rapid generation of molecular diversity. tandfonline.com The design of new MCRs for the synthesis of complex and highly functionalized pyrrolidinone scaffolds is an active area of research with significant potential.

Expanded Applications:

Medicinal Chemistry: The pyrrolidinone scaffold will undoubtedly continue to be a cornerstone in the development of new therapeutic agents. nbinno.comnih.gov Future research will likely focus on designing pyrrolidinone derivatives that target novel biological pathways and address unmet medical needs. The exploration of pyrrolidinone-based compounds as inhibitors for a variety of enzymes remains a promising avenue. mdpi.com

Agrochemicals: Pyrrolidinone derivatives have shown potential as active ingredients and formulation aids in agrochemicals. google.comgoogle.com Further research may lead to the development of new pesticides and herbicides with improved efficacy and environmental profiles.

Advanced Materials: The unique properties of pyrrolidinones will likely lead to their increased use in the development of new materials with tailored properties. nbinno.com This could include applications in polymers, electronics, and specialty coatings.

Catalysis: Chiral pyrrolidine (B122466) derivatives are already widely used as ligands and organocatalysts in asymmetric synthesis. nih.gov The development of new pyrrolidinone-based catalysts with enhanced activity and selectivity is an ongoing endeavor that will continue to impact the field of organic synthesis.

Q & A

Q. What are the optimal synthetic routes for 5-cyclohexyl-5-methyl-2-pyrrolidinone, and how can reaction conditions be systematically optimized?

Methodological Answer: Synthesis typically involves cyclohexylation and methylation of pyrrolidinone precursors. Key variables include temperature, solvent polarity (e.g., THF vs. DMF), and catalysts (e.g., Pd/C for hydrogenation). Optimization requires iterative Design of Experiments (DoE) approaches, monitoring yields via HPLC or GC-MS . Structural validation via single-crystal X-ray diffraction (as in related cyclohexyl-containing pyrrolidinones) ensures stereochemical accuracy .

Q. How can researchers validate the purity and structural integrity of this compound?

Methodological Answer: Combine chromatographic (HPLC with ≥98% purity thresholds) and spectroscopic methods:

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer: Refer to GHS-compliant guidelines:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation (irritation risks noted in analogues ).

- First Aid : For skin contact, wash with soap/water; for eye exposure, irrigate for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported reactivity or stereochemical outcomes of this compound derivatives?

Q. What experimental strategies mitigate poor aqueous solubility of this compound in pharmacological studies?

Methodological Answer:

- Co-solvent Systems : Test PEG-400 or cyclodextrin-based formulations.

- Salt Formation : Screen with HCl or sodium salts to enhance bioavailability.

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve solubility .

Q. How can researchers address gaps in ecological toxicity data for this compound?

Methodological Answer:

- Read-Across Analysis : Use data from structurally similar compounds (e.g., cyclohexane derivatives) to estimate biodegradation pathways.

- In Silico Tools : Apply QSAR models (e.g., EPI Suite) to predict persistence, bioaccumulation, and toxicity (PBT) indices.

- Microcosm Studies : Assess soil mobility and microbial degradation rates under controlled conditions .

Data Contradiction Analysis

Q. How should researchers interpret conflicting spectral data for this compound in different solvent systems?

Methodological Answer:

- Solvent-Induced Shifts : Re-run NMR in deuterated solvents (CDCl, DMSO-d) to isolate polarity effects.

- Dynamic Effects : Variable-temperature NMR can reveal conformational exchange broadening.

- Cross-Validation : Compare with IR/Raman spectra to confirm functional group assignments .

Research Design Considerations

Q. What frameworks (e.g., FINER criteria) ensure rigorous hypothesis formulation for studies on this compound?

Methodological Answer: Adopt the FINER framework:

- Feasible : Scale reactions using flow chemistry for reproducibility.

- Novel : Explore understudied applications (e.g., as a chiral ligand in asymmetric catalysis).

- Ethical : Adhere to green chemistry principles (e.g., solvent recycling).

- Relevant : Align with priorities in medicinal chemistry (e.g., CNS drug scaffolds) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.